molecular formula C10H18ClN3O2 B3878394 1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride

1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride

Cat. No.: B3878394
M. Wt: 247.72 g/mol
InChI Key: QKHYOTFLUARLJV-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group and a pyrrolidine ring

Preparation Methods

The synthesis of 1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The preparation often begins with the formation of the pyrrolidine ring through cyclization reactions.
    • The dimethylamino group is introduced via nucleophilic substitution reactions.
    • The final product is obtained by reacting the intermediate compounds under controlled conditions, often involving acid-base reactions to form the hydrochloride salt.
  • Industrial Production Methods

    • Industrial production may involve large-scale synthesis using automated reactors.
    • The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can be oxidized to form various oxidized derivatives.

      Reduction: Reduction reactions can yield different reduced forms of the compound.

  • Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Substitution Reagents: Halogens, alkylating agents.

  • Major Products

    • The major products depend on the specific reaction conditions and reagents used. Common products include various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Studied for its reactivity and potential to form complex molecules.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine

    • Explored as a potential pharmaceutical compound due to its unique structure and reactivity.
  • Industry

    • Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride involves its interaction with various molecular targets:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, and other proteins, altering their activity.
  • Pathways Involved

    • The specific pathways depend on the biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride can be compared with other similar compounds:

  • Similar Compounds

      Methylaminoquinolines: These compounds share the dimethylamino group but differ in their ring structures.

      Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione have similar ring structures but different substituents.

  • Uniqueness

    • The unique combination of the dimethylamino group and the pyrrolidine ring in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-11(2)13-9(14)7-8(10(13)15)12-5-3-4-6-12;/h8H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHYOTFLUARLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N1C(=O)CC(C1=O)N2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride
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1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride
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1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride
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1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride
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1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride
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1-(Dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride

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